molecular formula C12H9F3N2O3S B2415150 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid CAS No. 1513786-65-6

4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid

Cat. No.: B2415150
CAS No.: 1513786-65-6
M. Wt: 318.27
InChI Key: KGCVTHPGEQDPJJ-UHFFFAOYSA-N
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Description

4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the trifluoromethoxy group and the thiazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and in-line purification systems can optimize the reaction conditions and reduce the production time. The scalability of the synthesis is crucial for its application in large-scale production of pharmaceuticals and other fine chemicals.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents at the thiazole ring.

Scientific Research Applications

4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid
  • 2-Methyl-4-(trifluoromethoxy)phenyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the thiazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These features make it a valuable compound for the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c1-6-9(10(18)19)21-11(16-6)17-7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCVTHPGEQDPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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